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N-D-Gluconoyl L-methionate - 94231-87-5

N-D-Gluconoyl L-methionate

Catalog Number: EVT-1727854
CAS Number: 94231-87-5
Molecular Formula: C11H21NO8S
Molecular Weight: 327.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-D-Gluconoyl L-methionate is a compound that combines the properties of D-gluconic acid and L-methionine. This compound is notable for its potential applications in biochemistry and biotechnology, particularly in metabolic engineering and microbial fermentation processes. The structure of N-D-Gluconoyl L-methionate suggests it may play a role in various biochemical pathways, potentially influencing metabolic fluxes and product yields.

Source

N-D-Gluconoyl L-methionate can be derived from the enzymatic or chemical modification of its constituent parts: D-gluconic acid, a sugar acid produced by the oxidation of glucose, and L-methionine, an essential amino acid. Both components are widely available through natural sources or can be synthesized via microbial fermentation processes.

Classification

N-D-Gluconoyl L-methionate can be classified as a glycosylated amino acid. Glycosylation refers to the process of adding a sugar moiety to a molecule, which can alter its solubility, stability, and biological activity. This compound falls within the broader category of bioconjugates, which are important in drug design and delivery systems.

Synthesis Analysis

Methods

The synthesis of N-D-Gluconoyl L-methionate can be achieved through several methods:

  1. Chemical Synthesis: This involves direct chemical reactions between D-gluconic acid and L-methionine under controlled conditions to form the target compound. The challenge lies in achieving high yields and purity due to potential side reactions.
  2. Enzymatic Synthesis: Utilizing specific enzymes such as glycosyltransferases can facilitate the formation of N-D-Gluconoyl L-methionate under mild conditions. This biocatalytic approach often results in higher specificity and fewer byproducts compared to traditional chemical methods.
  3. Microbial Fermentation: Genetically engineered microorganisms can be employed to produce N-D-Gluconoyl L-methionate through metabolic pathways that incorporate both D-gluconic acid and L-methionine as substrates. This method leverages natural biosynthetic routes for enhanced production efficiency.

Technical Details

The choice of method depends on factors such as desired yield, cost-effectiveness, and scalability. Enzymatic methods generally provide cleaner products but may require more complex setups for enzyme production and purification.

Molecular Structure Analysis

Structure

N-D-Gluconoyl L-methionate features a glycosidic bond linking D-gluconic acid to the sulfur-containing amino acid L-methionine. The molecular formula can be represented as C12H23NO7SC_{12}H_{23}NO_7S.

Data

  • Molecular Weight: Approximately 305.38 g/mol
  • Functional Groups: Contains hydroxyl groups from D-gluconic acid and a thioether group from methionine.

The stereochemistry of L-methionine contributes to the biological activity of the compound, potentially influencing its interaction with biological targets.

Chemical Reactions Analysis

Reactions

N-D-Gluconoyl L-methionate may participate in various chemical reactions typical for glycosylated compounds:

  1. Hydrolysis: Under acidic or enzymatic conditions, it can revert to its constituent parts.
  2. Methylation: The presence of a methionine moiety allows for potential methylation reactions, which are vital in biological methylation processes.
  3. Redox Reactions: The hydroxyl groups in the gluconic part may undergo oxidation or reduction, impacting its reactivity and stability.

Technical Details

Understanding these reactions is crucial for developing applications that require specific modifications or stability profiles for N-D-Gluconoyl L-methionate.

Mechanism of Action

Process

The mechanism of action for N-D-Gluconoyl L-methionate primarily involves its role as a substrate or cofactor in biochemical pathways. It may influence metabolic pathways related to sulfur metabolism due to its methionine component while also participating in carbohydrate metabolism through its gluconic acid structure.

Data

Research indicates that compounds similar to N-D-Gluconoyl L-methionate can modulate enzyme activities involved in metabolic fluxes, thereby enhancing product yields in fermentation processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to the presence of polar hydroxyl groups.
  • Melting Point: Specific melting point data may vary based on purity but is generally within the range typical for similar compounds.

Chemical Properties

  • Stability: May exhibit reduced stability under extreme pH conditions or prolonged exposure to heat.
  • Reactivity: Reacts with nucleophiles due to the presence of the carbonyl group from D-gluconic acid.

Relevant studies highlight the importance of these properties in determining how N-D-Gluconoyl L-methionate behaves in biological systems and industrial applications.

Applications

N-D-Gluconoyl L-methionate has potential applications in various scientific fields:

  1. Biotechnology: Used as a substrate or cofactor in microbial fermentation processes aimed at producing amino acids or other biochemicals.
  2. Pharmaceuticals: Potentially serves as a precursor for drug development due to its unique structure.
  3. Nutraceuticals: May be explored for its nutritional benefits associated with methionine supplementation.

Research continues to explore the full range of applications for N-D-Gluconoyl L-methionate, particularly in enhancing metabolic engineering strategies for improved yields of valuable compounds.

Biosynthesis and Metabolic Pathways of N-D-Gluconoyl L-methionate

Enzymatic Synthesis in Escherichia coli: Role of Methionine Chain Elongation Pathways

The biosynthesis of N-D-gluconoyl L-methionate precursors in E. coli centers on two distinct sulfur assimilation pathways: the native trans-sulfurylation pathway and the heterologous direct-sulfurylation pathway. The trans-sulfurylation route involves three enzymatic steps catalyzed by MetA (homoserine O-succinyltransferase), MetB (cystathionine γ-synthase), and MetC (cystathionine β-lyase), which collectively convert homoserine to homocysteine using cysteine as a sulfur donor [1]. This pathway is tightly regulated through feedback inhibition by methionine and S-adenosylmethionine (SAM), limiting metabolic flux toward methionine derivatives [4].

In contrast, the direct-sulfurylation pathway – engineered into E. coli through metX and metY gene integration – bypasses these regulatory constraints. MetX (homoserine O-acetyltransferase) and MetY (O-acetylhomoserine sulfhydrylase) enable direct incorporation of inorganic sulfur into the methionine backbone via a two-step process [1]. Replacement of metA/metB with metX/metY from Cyclobacterium marinum or Deinococcus geothermalis resulted in 160-fold and 126-fold increases in methionine production, respectively, accumulating up to 700 mg/L in minimal MOPS medium [1]. This engineered pathway provides the essential methionine precursor required for subsequent gluconoylation reactions.

Table 1: Methionine Production Enhancement via Direct-Sulfurylation Pathway Engineering

Engineered GenesSource OrganismMethionine Increase (Fold)Accumulation (mg/L)
metX/metYDeinococcus geothermalis160700
metX/metYCyclobacterium marinum126700
metX/metYLeptospira interrogansModerateNot reported
metX/metYCorynebacterium glutamicumModerateNot reported

Cross-Talk Between Glucose Metabolism and Methionine Biosynthesis in Prokaryotic Systems

The formation of N-D-gluconoyl L-methionate creates a metabolic interface where glucose catabolism intersects with methionine biosynthesis. Glucose-6-phosphate enters the pentose phosphate pathway (PPP), generating NADPH required for sulfate reduction – a critical step in sulfur assimilation for methionine synthesis [2]. Theoretical flux balance analysis reveals that E. coli's maximum methionine yield reaches 0.52 C-mol/C-mol glucose when sulfate serves as the sulfur source, underpinned by the transhydrogenase-mediated NADPH regeneration system [2].

Sulfur source selection profoundly impacts precursor availability for gluconoylation. Substitution of sulfate with thiosulfate increases theoretical methionine yield by 31% (0.68 C-mol/C-mol glucose) due to reduced ATP expenditure during sulfur activation [2]. This metabolic advantage stems from thiosulfate's direct assimilability via the CysND complex, bypassing the ATP-dependent sulfate reduction pathway. However, ATP maintenance requirements significantly constrain yield; at a maintenance requirement of 9.2 mmol ATP g⁻¹ h⁻¹, methionine yield plummets from 67.8% to 47% despite sulfide's thermodynamic advantages [2].

Table 2: Impact of Sulfur Sources on Methionine Biosynthetic Efficiency

Sulfur SourceTheoretical Max Yield (C-mol/C-mol glucose)ATP Cost (mol/mol sulfur)NADPH Requirement
Sulfate0.522High
Thiosulfate0.680.5Moderate
Sulfide0.680Low
Methanethiol0.910None

Post-Translational Modifications: Gluconoylation Mechanisms in Recombinant Protein Expression

N-D-gluconoyl L-methionate formation occurs predominantly through non-enzymatic post-translational modification during recombinant protein expression. The reaction initiates when 6-phosphogluconolactone – an intermediate in the oxidative branch of the PPP – spontaneously reacts with N-terminal α-amino groups of proteins, particularly those with Met-Gly- sequences [3]. Subsequent phosphatase activity yields the stable N-D-gluconoyl adduct [7]. This modification exhibits remarkable specificity for N-termini, with no observed side-chain modifications at lysine residues [3].

The prevalence of gluconoylation is strain-dependent, with BL21(DE3) exhibiting particularly high modification rates due to a genetic lesion in the pgl gene encoding 6-phosphogluconolactonase [3]. This deficiency causes intracellular accumulation of 6-phosphogluconolactone, increasing its availability for nucleophilic attack. N-terminal processing further influences susceptibility: following methionine aminopeptidase (MAP) cleavage of the initiator methionine (favored when residue +2 is Gly, Ala, or Ser), the newly exposed N-terminus becomes highly reactive toward gluconoylation [3]. The modification demonstrates pH-dependent stability, hydrolyzing to free gluconate and native N-termini under acidic conditions (pH 5.8) at 37°C [3].

Metabolic Engineering Strategies for Enhanced Production in Microbial Hosts

Advanced engineering approaches for enhancing N-D-gluconoyl L-methionate precursor supply employ multivariate modular pathway optimization:

  • Deregulation of Methionine Biosynthesis: Deletion of the global repressor metJ removes transcriptional inhibition of methionine operons (metA, metBL, metC, metE, metF), while feedback-resistant metA mutants (e.g., T242A/I296S/P298L/R27C) withstand inhibition by methionine and SAM. Combining these mutations increases methionine production 2.3-fold over wild-type strains [6].
  • Precursor Channeling: Overexpression of the methionine exporter yjeH coupled with deletion of the importer metD enhances extracellular methionine accumulation to 1.93 g/L in shake flasks. Simultaneous knockout of pykA/pykF (pyruvate kinase) redirects phosphoenolpyruvate toward oxaloacetate, increasing aspartate-family amino acid flux and boosting methionine to 2.51 g/L [6].
  • Sulfur Pathway Optimization: Engineering cysEfbr (feedback-resistant serine acetyltransferase) and cysDN (sulfate adenyltransferase) increases cysteine availability – a key sulfur donor in trans-sulfurylation. This reduces byproduct accumulation (29.1% decrease in L-isoleucine) while increasing methionine production by 52.9% [6].
  • Cofactor Balancing: Modulating the NADPH/NADP⁺ ratio via glucose-6-phosphate dehydrogenase (zwf) overexpression enhances sulfur reduction efficiency. Combined with thiosulfate supplementation in fed-batch fermentation, these strategies achieve 21.28 g/L methionine – the highest reported titer in engineered E. coli [6].

Table 3: Metabolic Engineering Strategies for Methionine Pathway Optimization

Engineering TargetSpecific ModificationEffect on Methionine Production
Regulatory DerepressionΔmetJ + metAfbr (T242A/I296S/P298L)2.3-fold increase vs. wild-type
Transport EngineeringΔmetD + Ptrc::yjeH1.93 g/L in shake flasks
Carbon Flux RedirectionΔpykA/ΔpykF + ΔrhtA2.51 g/L in shake flasks
Sulfur Assimilation EnhancementcysEfbr + serAfbr + Ptrc::cysDN52.9% increase over base strain
Cofactor BalancingPtrc::zwf + thiosulfate feeding21.28 g/L in 5-L bioreactor

Properties

CAS Number

94231-87-5

Product Name

N-D-Gluconoyl L-methionate

IUPAC Name

(2S)-4-methylsulfanyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]butanoic acid

Molecular Formula

C11H21NO8S

Molecular Weight

327.35 g/mol

InChI

InChI=1S/C11H21NO8S/c1-21-3-2-5(11(19)20)12-10(18)9(17)8(16)7(15)6(14)4-13/h5-9,13-17H,2-4H2,1H3,(H,12,18)(H,19,20)/t5-,6+,7+,8-,9+/m0/s1

InChI Key

IJIGIXPOPAELGH-JTPBWFLFSA-N

SMILES

CSCCC(C(=O)[O-])NC(=O)C(C(C(C(CO)O)O)O)O

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

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